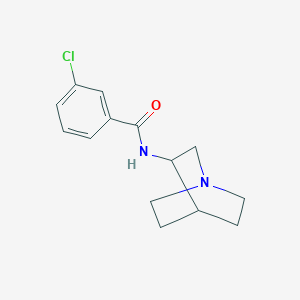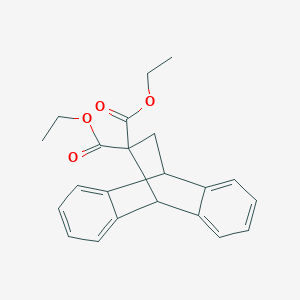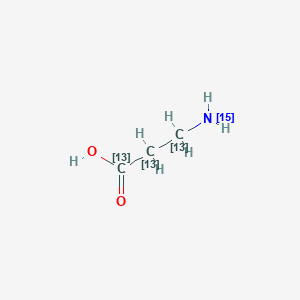![molecular formula C10H8Br2N2O4S2 B039122 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-92-2](/img/structure/B39122.png)
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, studies have shown that it can bind to copper ions, which may play a role in its anti-cancer properties. It has also been suggested that it may induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide can induce apoptosis in cancer cells, which may be due to its ability to bind to copper ions. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its fluorescent properties, which make it a useful tool for the detection of copper ions in biological samples. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action in this context. It may also have potential applications in the treatment of oxidative stress-related diseases, and further research is needed to explore this possibility. Additionally, its fluorescent properties may make it a useful tool for the detection of other metal ions in biological samples, and further studies are needed to explore this potential application.
Métodos De Síntesis
The synthesis of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-amino-5,7-dibromo-1,3-benzothiazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 2-(5,7-dibromo-1,3-benzothiazol-2-yl)acetate with sodium hydroxide. The final product is obtained by the reaction of the resulting 2-(5,7-dibromo-1,3-benzothiazol-2-yl)acetic acid with thionyl chloride and sodium sulfide.
Aplicaciones Científicas De Investigación
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of copper ions in biological samples. It has also been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
124802-92-2 |
|---|---|
Nombre del producto |
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C10H8Br2N2O4S2 |
Peso molecular |
444.1 g/mol |
Nombre IUPAC |
3-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Br2N2O4S2/c11-5-3-6(12)9-7(4-5)20(17,18)14-10(13-9)19-2-1-8(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
Clave InChI |
DLSBSQQFPWHZBC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br |
SMILES canónico |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
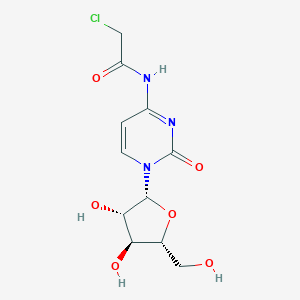
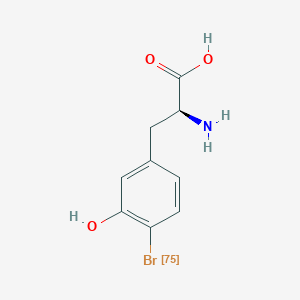
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)

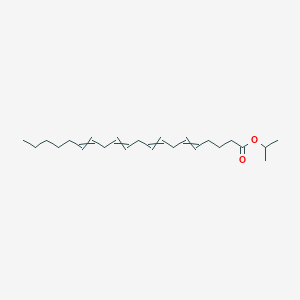
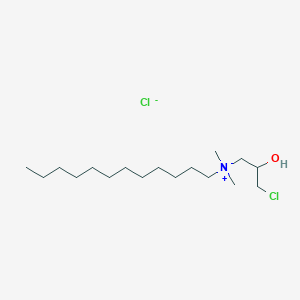
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)

